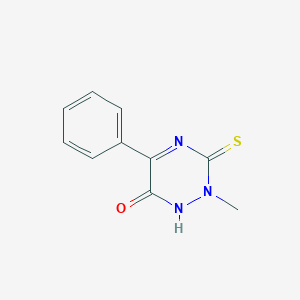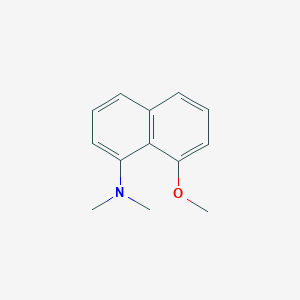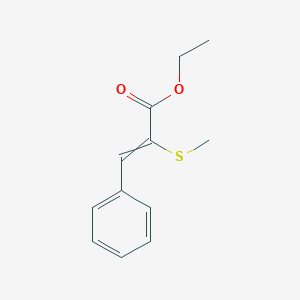
Carbanide;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;nickel is a compound that features a nickel atom bonded to a carbanide group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. Nickel, a transition metal, is known for its catalytic properties and ability to form stable complexes with various ligands, making this compound a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbanide;nickel can be synthesized through various methods, including the reaction of nickel salts with carbanide precursors under controlled conditions. One common approach involves the use of nickel(II) chloride and a carbanide source, such as a lithium carbanide, in an inert atmosphere to prevent oxidation. The reaction typically takes place in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the carbanide group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using nickel catalysts supported on materials like silicon carbide. These catalysts are prepared using methods such as sol-gel synthesis and hydrothermal treatment, which enhance the dispersion of nickel species and improve catalytic performance . The resulting nickel catalysts are then used in various chemical processes, including the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;nickel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides and other nickel-containing compounds.
Reduction: The compound can be reduced to form nickel metal and carbanide anions.
Substitution: this compound can participate in substitution reactions where the carbanide group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide, used in oxidation reactions.
Reducing agents: Such as hydrogen gas or lithium aluminum hydride, used in reduction reactions.
Substituting agents: Such as halogens or other nucleophiles, used in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield nickel oxides, while reduction reactions produce nickel metal and carbanide anions .
Wissenschaftliche Forschungsanwendungen
Carbanide;nickel has a wide range of scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as nickel-based nanomaterials and composites, which have applications in electronics, energy storage, and sensors.
Biology and Medicine: This compound is studied for its potential use in biomedical applications, including drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of carbanide;nickel involves its ability to form stable complexes with various ligands and participate in catalytic cycles. The nickel atom in this compound can coordinate with different substrates, facilitating chemical transformations through processes such as oxidative addition, reductive elimination, and ligand exchange. These mechanisms are crucial for the compound’s catalytic activity and its ability to promote various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Carbanide;nickel can be compared with other similar compounds, such as:
Nickel carbene complexes: These compounds feature a nickel atom bonded to a carbene ligand and are known for their reactivity in catalytic processes.
Nickel carbyne complexes: These compounds contain a nickel atom bonded to a carbyne ligand and exhibit unique reactivity due to the presence of a triple bond between the nickel and carbon atoms.
Uniqueness
This compound is unique due to its ability to form stable complexes with carbanide ligands, which can participate in a wide range of chemical reactions. This property makes it a valuable compound for various applications in catalysis, materials science, and nanotechnology .
Similar Compounds
- Nickel carbene complexes
- Nickel carbyne complexes
- Nickel hydride complexes
This compound stands out among these compounds due to its specific reactivity and stability, making it a versatile and valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63583-16-4 |
|---|---|
Molekularformel |
CH3Ni- |
Molekulargewicht |
73.728 g/mol |
IUPAC-Name |
carbanide;nickel |
InChI |
InChI=1S/CH3.Ni/h1H3;/q-1; |
InChI-Schlüssel |
FLTSDNAKBHNYPN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)


![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
